({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE
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Overview
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE is a synthetic organic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Core: The benzylamine core is synthesized through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction, where an azide reacts with a nitrile under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy or tetrazole groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(2-phenylethyl)amine: Similar structure with an additional phenylethyl group.
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(2-furylmethyl)amine: Similar structure with an additional furylmethyl group.
Uniqueness
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and ethoxy group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H19N5O2/c1-3-23-16-11-13(12-18-2)9-10-15(16)24-17-19-20-21-22(17)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3 |
InChI Key |
KIVPSIBIRNFMBT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC)OC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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